molecular formula C14H15NO3 B7533317 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No. B7533317
M. Wt: 245.27 g/mol
InChI Key: ZZQDIQAXISCDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as DDOI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone binds to the 5-HT2A receptor and activates it, leading to a cascade of downstream effects. This activation results in an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. It also leads to changes in gene expression and protein synthesis, which can have long-lasting effects on the brain.
Biochemical and Physiological Effects
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a range of biochemical and physiological effects, including changes in neuronal activity, alterations in the expression of genes and proteins, and changes in behavior. It has been shown to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making, and to enhance working memory and attention. It has also been found to have antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments is its selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. This can be useful in studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is its potential for off-target effects, as it may also interact with other receptors or proteins in the brain.

Future Directions

There are several future directions for research on 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is its potential as a therapeutic agent for psychiatric disorders, particularly depression and anxiety. Another area of research is its role in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. Additionally, further studies are needed to explore the potential side effects and safety of 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone, particularly in human subjects.

Synthesis Methods

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-dioxin-5-carboxylic acid with 3,4-dihydro-1H-isoquinoline-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone in its pure form.

Scientific Research Applications

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to selectively activate the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is a target for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(13-10-17-7-8-18-13)15-6-5-11-3-1-2-4-12(11)9-15/h1-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQDIQAXISCDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=COCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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